molecular formula C19H30N2O3 B1404465 tert-Butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)-1-piperidinecarboxylate CAS No. 1627972-86-4

tert-Butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)-1-piperidinecarboxylate

Cat. No. B1404465
M. Wt: 334.5 g/mol
InChI Key: NKYWEFIYMKQJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)-1-piperidinecarboxylate (TBPA) is a synthetic compound that is used in a variety of scientific research applications. TBPA is a small molecule that can be used to study a variety of biological processes, including enzyme activity, protein-protein interactions, and cell signaling pathways. TBPA has a wide range of applications in biochemistry, molecular biology, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Studies

  • Synthesis of Enantiopure Derivatives : Tert-butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)-1-piperidinecarboxylate has been utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, starting from Boc-Asp-O(t)Bu and other beta-amino acids. This process involves the reduction of corresponding cis-4-hydroxy delta-lactams and has been effective for creating protected 4-hydroxylysine derivatives (Marin et al., 2004).

  • Intermediate in Medicinal Synthesis : The compound serves as a key intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer. This synthesis involves steps like acylation, sulfonation, and substitution, highlighting the chemical's role in complex drug development processes (Min Wang et al., 2015).

  • Role in Biological Compounds Synthesis : It is also an important intermediate in the synthesis of biologically active compounds like crizotinib, used in cancer treatment. Its synthesis includes using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material and confirming the structure through spectroscopic methods (D. Kong et al., 2016).

Crystal Structure and Physical Chemistry

  • X-Ray Crystallography Studies : X-ray studies of tert-butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)-1-piperidinecarboxylate derivatives have provided insights into the molecular packing and structure. For example, studies reveal that tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate occurs in the 4-enol form, demonstrating the compound's potential for advanced crystallographic research (C. Didierjean et al., 2004).

  • Determination of Molecular Structures : It has been used in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. Its structure and synthetic method were optimized and confirmed through NMR spectroscopy, showcasing its utility in designing novel pharmaceutical agents (Binliang Zhang et al., 2018).

Advanced Applications in Chemistry and Pharmacology

  • Novel Routes in Chemical Synthesis : This compound has been involved in novel synthetic routes for creating unique cyclic amino acids. For instance, its derivatives have been synthesized via intramolecular defluorinative cyclization, showcasing innovative approaches in chemical synthesis (J. Hao et al., 2000).

  • Catalytic Activity in Polymer Chemistry : Its derivatives have been used in the synthesis and polymerization processes, such as the production of poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These activities underscore its role in creating catalysts for chemical reactions in polymer chemistry (Thiemo Mennenga et al., 2015).

properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-13-10-19(9-12-20,11-14-21)15-5-7-16(23-4)8-6-15/h5-8H,9-14,20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYWEFIYMKQJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCN)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)-1-piperidinecarboxylate
Reactant of Route 2
tert-Butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)-1-piperidinecarboxylate
Reactant of Route 3
tert-Butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)-1-piperidinecarboxylate
Reactant of Route 4
tert-Butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)-1-piperidinecarboxylate
Reactant of Route 5
tert-Butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)-1-piperidinecarboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)-1-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.